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Compound of Interest

Compound Name: 3-(4-Nitrophenyl)pyridine

Cat. No.: B1584840

In the landscape of pharmaceutical development and synthetic chemistry, the utility of a
molecule is fundamentally governed by its physicochemical properties. 3-(4-
Nitrophenyl)pyridine (CAS No. 4282-46-6) stands out as a heterocyclic building block of
considerable interest. Its structure, featuring a pyridine ring linked to a nitrophenyl moiety,
provides a unique electronic and steric profile that is highly valuable in the synthesis of
complex molecular architectures.

Most notably, 3-(4-Nitrophenyl)pyridine is a critical intermediate in the synthesis of Niraparib,
a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of specific
cancers, including ovarian cancer[1]. The journey from this intermediate to a life-saving
therapeutic underscores the necessity of a deep and functional understanding of its core
properties. Solubility, melting point, stability, and spectral characteristics are not mere data
points; they are critical parameters that dictate reaction conditions, purification strategies,
formulation development, and ultimately, the viability of a synthetic route.

This guide provides an in-depth analysis of the known physicochemical properties of 3-(4-
Nitrophenyl)pyridine. For properties where public data is unavailable, we present field-
proven, step-by-step experimental protocols for their determination. This document is designed
for researchers, medicinal chemists, and drug development professionals, offering both
established data and the practical methodologies required to fill critical knowledge gaps,
ensuring both efficiency and success in the laboratory.
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Section 1: Molecular Identity and Structural
Characteristics

A precise understanding of a compound's identity is the bedrock of all subsequent scientific
investigation. The fundamental identifiers for 3-(4-Nitrophenyl)pyridine are summarized

below.

Identifier Value Reference

CAS Number 4282-46-6 [2][3][4]

Molecular Formula C11HsN202 [1][5][6]

Molecular Weight 200.20 g/mol [5]
3-p-Nitrophenylpyridine; 3-(p-

Common Synonyms .p P y.p)./ P [4115]
Nitrophenyl)pyridine
DKWZMBYPPLMXQO-

InChliKey [51[6]

UHFFFAOYSA-N

_ C1=CC(=CC=C1C2=CC=NC=
Canonical SMILES [6]
C2)--INVALID-LINK--[O-]

The molecule's architecture, consisting of two aromatic rings, dictates its planarity and
electronic distribution. The electron-withdrawing nature of the nitro group and the distinct
electronic properties of the pyridine ring create a molecule with significant polarity and potential
for various intermolecular interactions.

Caption: Molecular Structure of 3-(4-Nitrophenyl)pyridine.

Section 2: Core Physicochemical Properties

The physical properties of an active pharmaceutical ingredient (API) or its intermediates are
critical for process development, formulation, and ensuring bioavailability.
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Property

Value

Significance in
Reference
Drug Development

Boiling Point

364.6 °C at 760

mmHg

Defines purification
parameters
[1][3]

(distillation) and

thermal stability limits.

Density

1.252 g/cm3

Important for reaction

vessel capacity

planning, solvent [1][3]
selection, and

formulation design.

Flash Point

1743 °C

A key safety metric for
assessing fire and
explosion hazards [3]
during handling and

storage.

Melting Point

Data not available

A crucial indicator of

purity and lattice

energy. Affects [3]
dissolution rate and

manufacturability.

Aqueous Solubility

Data not available

Directly impacts
bioavailability. Poor
solubility is a major [3]
hurdle in drug

development.

pKa

Data not available

Governs the ionization
state at different
physiological pHs,
affecting solubility,
absorption, and

receptor binding.
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Addressing Data Gaps: The absence of experimental data for melting point, solubility, and pKa
in publicly accessible literature is a significant knowledge gap. For any research or
development program utilizing this compound, the experimental determination of these values
is a primary and essential step. The protocols for these determinations are provided in Section
4.

Section 3: Spectroscopic Characterization Profile

Spectroscopic analysis is indispensable for structural verification and purity assessment. While
specific spectra for 3-(4-Nitrophenyl)pyridine are not readily published, its structure allows for
the confident prediction of its key spectral features.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to be complex due to the presence of two
distinct aromatic systems.

o Nitrophenyl Ring: The protons on the nitrophenyl ring will appear as two distinct doublets
(an AA'BB' system) due to the strong electronic influence of the nitro group. The protons
ortho to the nitro group will be shifted significantly downfield (expect ~8.3-8.4 ppm)
compared to the protons meta to it (expect ~7.8-7.9 ppm).

o Pyridine Ring: The four protons on the pyridine ring will also exhibit characteristic shifts.
The proton at position 2 (ortho to the nitrogen) will be the most deshielded (expect ~8.8-
9.0 ppm). The proton at position 6 will also be downfield (expect ~8.6-8.7 ppm). The
protons at positions 4 and 5 will appear further upfield. The coupling patterns (doublet,
triplet, doublet of doublets) will be critical for definitive assignment.

e 13C NMR: The carbon NMR spectrum will show 11 distinct signals in the aromatic region
(~120-155 ppm).

o The carbon atom bearing the nitro group (C4' of the phenyl ring) and the carbon atom
linking the two rings (C3 of the pyridine and C1' of the phenyl ring) will have characteristic
chemical shifts.

o The carbons ortho to the pyridine nitrogen (C2 and C6) will be the most downfield of the
pyridine carbons.
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3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent tool for identifying key functional groups. The spectrum of 3-
(4-Nitrophenyl)pyridine is expected to be dominated by the following vibrations:

N-O Stretching (Nitro Group): Two very strong and characteristic bands are expected: one
for the asymmetric stretch (~1515-1550 cm~1) and one for the symmetric stretch (~1340-
1360 cm~1). The presence of these two intense peaks is a strong indicator of the nitro
functionality.

e Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm~1.

e Aromatic C=C and C=N Ring Stretching: A series of medium to strong bands in the 1400-
1610 cm~1 region.

e C-N Stretching: A band of medium intensity expected in the 840-870 cm~* region.
3.3 UV-Vis Spectroscopy

The conjugated Tt-system spanning both aromatic rings will give rise to strong ultraviolet-visible
absorbance. One would expect intense 11— 1t* transitions, likely resulting in a A_max value in
the 250-350 nm range. This property is highly useful for quantitative analysis, allowing for the
determination of concentration in solution via the Beer-Lambert law, which is essential for
solubility studies and reaction monitoring.

Section 4: Essential Experimental Protocols

To address the identified data gaps, the following standard operating procedures are provided.
These protocols are designed to be self-validating and are standard practice in the
pharmaceutical industry.

4.1 Protocol: Determination of Melting Point (Capillary Method)

» Rationale: The melting point is a fundamental thermal property indicating purity. A sharp
melting range is characteristic of a pure crystalline solid. This protocol uses the established
capillary method for its reliability and small sample requirement.

o Methodology:
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o Sample Preparation: Ensure the 3-(4-Nitrophenyl)pyridine sample is completely dry and
finely powdered.

o Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm
by tapping the sealed end on a hard surface.

o Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.
o Heating Profile:
» Set a rapid heating ramp (10-20 °C/min) for a coarse determination.

» Based on the approximate melting point observed, repeat the experiment with a fresh
sample, setting a slow ramp rate (1-2 °C/min) starting from ~20 °C below the expected
temperature.

o Data Recording: Record the temperature at which the first drop of liquid appears (onset)
and the temperature at which the entire sample becomes a clear liquid (clear point). The
melting range is the difference between these two values.

o Validation: Perform the measurement in triplicate to ensure reproducibility.

Preparation Equilibration Phase Separation Quantification

) Equilibrate _('Shake at Constant Temp)__Separate Phases , ( Settle & Filter) _Measure C r (Analyze via HPLC-UV o ) Calculate Result:
Add Excess Solid to Water (24-48 hrs) (0.22 pm) k UV.Vis Compare to Calibration Curve Solubilty (mg/mL)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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